
7-Chloroquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloroquinoline-2,4(1H,3H)-dione: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a quinoline core with a chlorine atom at the 7th position and two keto groups at the 2nd and 4th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Material: The synthesis often begins with 7-chloroquinoline.
Oxidation: The 7-chloroquinoline undergoes oxidation to introduce the keto groups at the 2nd and 4th positions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinoline derivatives with additional functional groups.
Reduction: Formation of 7-chloroquinoline-2,4-diol.
Substitution: Formation of 7-substituted quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex quinoline derivatives.
Biology
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Antimalarial: Potential use in the development of antimalarial drugs.
Medicine
Drug Development: Investigated for its potential in treating various diseases, including cancer and infectious diseases.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its stable structure.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of 7-Chloroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with DNA, causing damage to the genetic material of pathogens.
類似化合物との比較
Similar Compounds
7-Chloroquinoline: Lacks the keto groups at the 2nd and 4th positions.
4-Amino-7-chloroquinoline: Contains an amino group at the 4th position instead of a keto group.
7-Bromo-4-chloroquinoline: Contains a bromine atom at the 7th position instead of chlorine.
Uniqueness
7-Chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and keto groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H6ClNO2 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
7-chloro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13) |
InChIキー |
VXVPSQPDNBOYIU-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


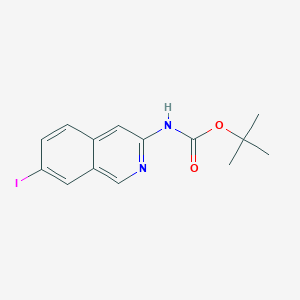

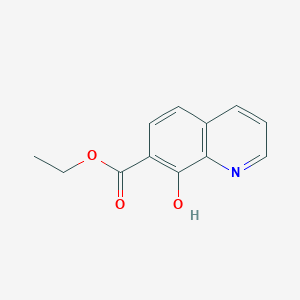
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
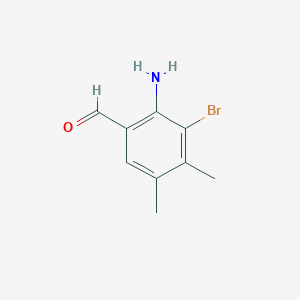

![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)

![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)
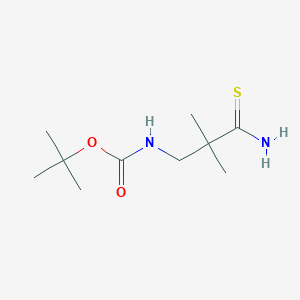
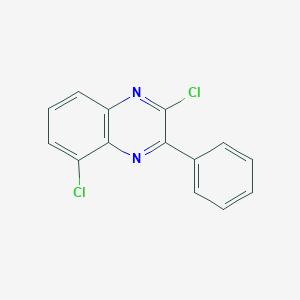

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)

